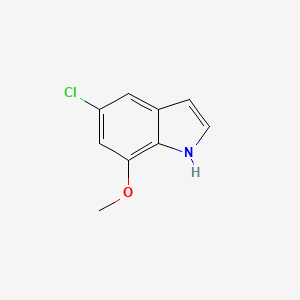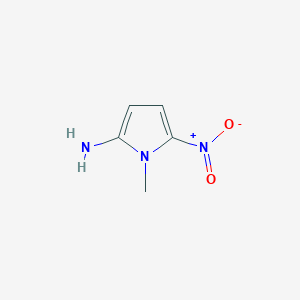![molecular formula C8H13NO B15234691 2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)
2-Methyl-octahydrocyclopenta[c]pyrrol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Methyl-octahydrocyclopenta[c]pyrrol-5-one can be achieved through several routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Análisis De Reacciones Químicas
2-Methyl-octahydrocyclopenta[c]pyrrol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron (III) chloride for pyrrole condensation and ruthenium complexes for selective bimolecular assembly . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted pyrroles and other heterocyclic compounds.
Aplicaciones Científicas De Investigación
2-Methyl-octahydrocyclopenta[c]pyrrol-5-one has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex heterocyclic compounds . In biology and medicine, derivatives of this compound have shown potential as antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, anticancer, and antiparasitic agents . Additionally, it can be used as an enzyme inhibitor in various biological pathways .
Mecanismo De Acción
The mechanism of action of 2-Methyl-octahydrocyclopenta[c]pyrrol-5-one involves its interaction with molecular targets and pathways in the body. The compound’s unique structure allows it to bind to specific enzymes and receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
2-Methyl-octahydrocyclopenta[c]pyrrol-5-one can be compared to other similar compounds, such as pyrrole derivatives and other heterocyclic compounds. Some similar compounds include 2,5-dimethoxytetrahydrofuran, N-acylpyrroles, and N-sulfonylpyrroles . The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct reactivity and biological activity compared to other compounds.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
2-methyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one |
InChI |
InChI=1S/C8H13NO/c1-9-4-6-2-8(10)3-7(6)5-9/h6-7H,2-5H2,1H3 |
Clave InChI |
HKVSBWUHJDYRGQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CC(=O)CC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B15234611.png)








![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)


![5-Chloro-2-phenylpyrido[3,4-B]pyrazine](/img/structure/B15234702.png)
